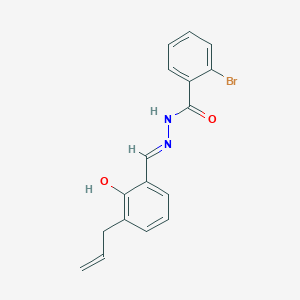![molecular formula C23H35N3O2 B6022973 N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mécanisme D'action
The exact mechanism of action of N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its potential antipsychotic effects. It has also been shown to inhibit the reuptake of serotonin, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system, which may contribute to its potential antipsychotic effects. It has also been shown to increase the activity of the serotonergic system, which may contribute to its potential antidepressant effects. This compound has also been shown to have a number of other effects, including anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively investigated for its potential therapeutic applications. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for investigating the activity of neurotransmitters such as dopamine and serotonin. However, this compound also has a number of limitations for lab experiments. It is a complex compound that requires a high degree of chemical expertise and precision to synthesize. It is also not widely available, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. One area of research is the potential use of this compound as an antipsychotic agent. Further research is needed to fully understand the mechanism of action of this compound and how it may be used to treat psychiatric disorders. Another area of research is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic effects of this compound in these conditions. Finally, there is a need for further research on the synthesis of this compound and other piperidine derivatives, as well as their potential therapeutic applications.
Conclusion
In conclusion, this compound is a piperidine derivative that has been extensively studied for its potential therapeutic applications. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. This compound has a number of potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic effects of this compound and other piperidine derivatives.
Méthodes De Synthèse
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been synthesized through various methods, including the reaction of N-methyl-3-(2-oxo-1-piperidinyl)propanamide with 1-(3-phenylpropyl)piperidine in the presence of a catalyst. Another method involves the reaction of N-methyl-3-(2-oxo-1-piperidinyl)propanamide with 1-(3-phenylpropyl)piperidine in the presence of a reducing agent. The synthesis of this compound is a complex process that requires a high degree of chemical expertise and precision.
Applications De Recherche Scientifique
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been investigated for its potential use as an antipsychotic agent, as well as for its potential to treat other neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential to modulate the activity of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
N-methyl-3-(2-oxopiperidin-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-24(22(27)14-18-26-17-6-5-13-23(26)28)21-12-8-16-25(19-21)15-7-11-20-9-3-2-4-10-20/h2-4,9-10,21H,5-8,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQIDVQMPZQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CCN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6022900.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6022950.png)
![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)